molecular formula C18H24N2O B11637676 2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol

2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol

Cat. No.: B11637676
M. Wt: 284.4 g/mol
InChI Key: TXRBYAROTFFCQP-UHFFFAOYSA-N
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Description

2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methyl and piperidine substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions such as alkylation, reduction, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core or the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the piperidine ring may interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea: Shares a similar piperidine substituent but differs in the core structure.

    Naphthoylindoles: These compounds have a similar indole structure with various substitutions.

Uniqueness

2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol is unique due to its specific combination of a quinoline core with methyl and piperidine substituents. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2,8-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

InChI

InChI=1S/C18H24N2O/c1-12-6-5-9-20(10-12)11-16-14(3)19-17-13(2)7-4-8-15(17)18(16)21/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,19,21)

InChI Key

TXRBYAROTFFCQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(NC3=C(C=CC=C3C2=O)C)C

Origin of Product

United States

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